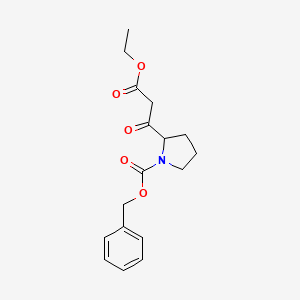
1-二苯基膦基-1'-(二叔丁基膦基)二茂铁
描述
“1-Diphenylphosphino-1’-(di-tert-butylphosphino)ferrocene” is a compound with the empirical formula C30H36FeP2 . It is a type of phosphine ligand, which is a class of compounds that are often used in palladium-catalyzed reactions .
Molecular Structure Analysis
The molecular weight of “1-Diphenylphosphino-1’-(di-tert-butylphosphino)ferrocene” is 514.40 . Its SMILES string representation is [Fe].CC(C)(C)P([C]1[CH][CH][CH][CH]1)C(C)(C)C.[CH]2[CH][CH]CP(c3ccccc3)c4ccccc4 .
Chemical Reactions Analysis
This compound is used as a ligand in various types of reactions. These include the Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .
Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point of 73-75 °C or 75-79 °C , depending on the source.
科学研究应用
配位化学和络合物的形成
1-二苯基膦基-1'-(二叔丁基膦基)二茂铁已被广泛用于配位化学。例如,它在与各种过渡金属形成络合物方面表现出显着的效果。这些金属包括铑 (Rh)、钯 (Pd) 和铱 (Ir) 等 IX 族和 X 族元素,这证明了其多功能的络合能力 (Broussier 等,2001)。
催化
该化合物一直是催化过程中的关键组分,尤其是在铃木交叉偶联反应中。人们已经注意到它形成高效催化剂的能力,特别是在涉及芳基溴化物和氯化物的反应中 (Kühnert 等,2007)。
配体的柔性和电子性质
该配体的结构赋予了其显着的柔性和独特的电子性质。它已被用于合成不对称的 1,1'-二取代二茂铁基配体,提供了对磷供体原子的空间和电子调制的见解 (Gibson 等,2002)。
电化学研究
电化学行为研究表明,1-二苯基膦基-1'-(二叔丁基膦基)二茂铁经历可逆氧化。发现该化合物的形式电位对苯环上的取代基敏感,这对于理解其氧化还原性质至关重要 (Campbell 等,2005)。
结构分析
该化合物及其衍生物的 X 射线衍射分析提供了对构象手性和膦基团分布的见解。这些结构表征对于理解其在各种化学环境中的相互作用和反应性至关重要 (Sato 等,1988)。
在加氢胺化反应中的应用
该化合物还被应用于加氢胺化反应中,尤其是在涉及金化合物的催化中。在这些反应中利用了其独特的配体性质,展示了其在不同化学合成过程中的多功能性 (Wolfarth 等,2020)。
作用机制
Target of Action
It is known that this compound is used as a ligand in various coupling reactions .
Mode of Action
1-Diphenylphosphino-1’-(di-tert-butylphosphino)ferrocene interacts with its targets by acting as a ligand in various coupling reactions, including Buchwald-Hartwig Cross Coupling, Suzuki-Miyaura Coupling, Stille Coupling, Sonogashira Coupling, Negishi Coupling, and Hiyama Coupling . The compound’s interaction with its targets promotes these coupling reactions, leading to the formation of new chemical bonds.
Pharmacokinetics
It is known that this compound is a solid and is soluble in organic solvents such as methylene chloride and ethanol . These properties can impact the compound’s bioavailability.
Action Environment
1-Diphenylphosphino-1’-(di-tert-butylphosphino)ferrocene is relatively stable in the air, but should avoid prolonged exposure to water and moisture . These environmental factors can influence the compound’s action, efficacy, and stability.
未来方向
The compound’s use in palladium-catalyzed reactions suggests potential for further exploration in the field of organic synthesis . Its role as a catalyst in the microwave-assisted preparation of aryl-alkyl ethers via Hiyama coupling of alkoxysilanes with aryl bromides or aryl chlorides, as well as its use as a ligand for catalytic isomerization of methylbutenenitrile via nickel systems, indicate possible future directions .
生化分析
Biochemical Properties
1-Diphenylphosphino-1’-(di-tert-butylphosphino)ferrocene plays a crucial role in biochemical reactions as a ligand. It interacts with various enzymes and proteins, facilitating catalytic processes. For instance, it acts as a ligand for catalytic isomerization of methylbutenenitrile via nickel systems and for ruthenium alkylidene complexes in metathesis reactions . The compound’s ability to form stable complexes with transition metals enhances its effectiveness in these reactions. Additionally, it is used in the microwave-assisted preparation of aryl-alkyl ethers via palladium-catalyzed Hiyama coupling of alkoxysilanes with aryl bromides or aryl chlorides .
Cellular Effects
The effects of 1-Diphenylphosphino-1’-(di-tert-butylphosphino)ferrocene on various types of cells and cellular processes are significant. It influences cell function by participating in catalytic reactions that can affect cell signaling pathways, gene expression, and cellular metabolism. For example, its role in catalytic isomerization and metathesis reactions can lead to changes in the cellular environment, impacting the overall metabolic processes within the cell . The compound’s interactions with transition metals and its ability to facilitate complex biochemical reactions make it a valuable tool in studying cellular processes.
Molecular Mechanism
At the molecular level, 1-Diphenylphosphino-1’-(di-tert-butylphosphino)ferrocene exerts its effects through binding interactions with biomolecules and enzyme activation. It forms stable complexes with transition metals, which then participate in various catalytic processes. For instance, in the palladium-catalyzed Hiyama coupling reaction, the compound acts as a ligand, facilitating the formation of aryl-alkyl ethers . Additionally, its role in catalytic isomerization and metathesis reactions involves the activation of specific enzymes, leading to changes in gene expression and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Diphenylphosphino-1’-(di-tert-butylphosphino)ferrocene can change over time. The compound is relatively stable in the air but should avoid prolonged exposure to water and moisture . Over time, its stability and effectiveness in catalytic reactions may be influenced by environmental factors such as temperature and humidity. Long-term studies in in vitro and in vivo settings have shown that the compound maintains its catalytic properties, although its activity may decrease with prolonged exposure to adverse conditions .
Dosage Effects in Animal Models
The effects of 1-Diphenylphosphino-1’-(di-tert-butylphosphino)ferrocene vary with different dosages in animal models. At lower dosages, the compound effectively participates in catalytic reactions without causing significant adverse effects. At higher dosages, toxic or adverse effects may be observed, including potential disruptions in cellular metabolism and enzyme activity . Threshold effects have been noted, where the compound’s effectiveness in catalytic processes reaches a peak before declining at higher concentrations.
Metabolic Pathways
1-Diphenylphosphino-1’-(di-tert-butylphosphino)ferrocene is involved in various metabolic pathways, particularly those related to catalytic reactions. It interacts with enzymes and cofactors, facilitating the conversion of substrates into products. For example, its role in the catalytic isomerization of methylbutenenitrile involves interactions with nickel systems, while its participation in metathesis reactions involves ruthenium alkylidene complexes . These interactions can affect metabolic flux and metabolite levels within the cell.
Transport and Distribution
Within cells and tissues, 1-Diphenylphosphino-1’-(di-tert-butylphosphino)ferrocene is transported and distributed through interactions with transporters and binding proteins. Its solubility in organic solvents such as methylene chloride and ethanol facilitates its movement within the cellular environment . The compound’s localization and accumulation can be influenced by its interactions with specific transporters and binding proteins, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of 1-Diphenylphosphino-1’-(di-tert-butylphosphino)ferrocene is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its interactions with transition metals and enzymes can influence its localization within the cell, impacting its effectiveness in catalytic reactions . Understanding the subcellular distribution of the compound can provide insights into its role in various biochemical processes.
属性
IUPAC Name |
cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;ditert-butyl(cyclopenta-1,4-dien-1-yl)phosphane;iron(2+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14P.C13H22P.Fe/c1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;/h1-14H;7-10H,1-6H3;/q2*-1;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXWCDXJSYVISP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C1=C[CH-]C=C1)C(C)(C)C.[CH-]1C=CC(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Fe+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36FeP2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746613 | |
| Record name | Iron(2+) 1-(di-tert-butylphosphanyl)cyclopenta-2,4-dien-1-ide 1-(diphenylphosphanyl)cyclopenta-2,4-dien-1-ide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95408-38-1 | |
| Record name | Iron(2+) 1-(di-tert-butylphosphanyl)cyclopenta-2,4-dien-1-ide 1-(diphenylphosphanyl)cyclopenta-2,4-dien-1-ide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Diphenylphosphino-1'-(di-t-butylphosphino)ferrocene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



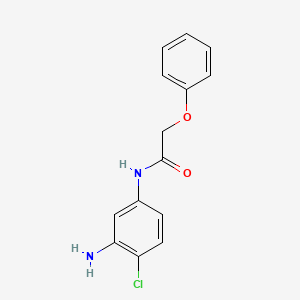


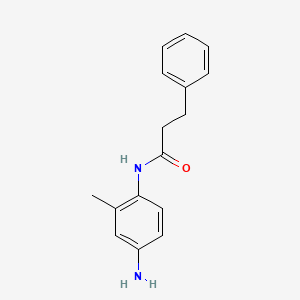
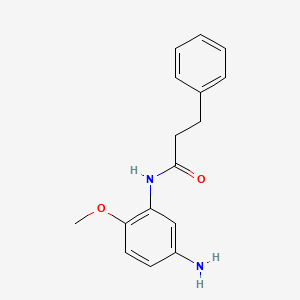
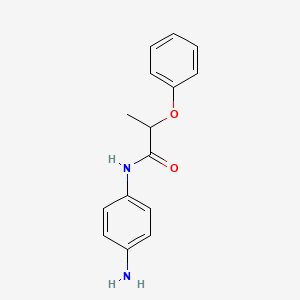
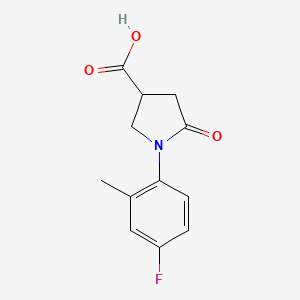
![[2-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine](/img/structure/B3174608.png)

![5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B3174618.png)

